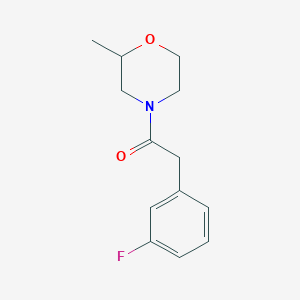
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as FMM, is a synthetic compound that has been of significant interest in scientific research. FMM is a ketone derivative that has shown promising results in various studies related to neuroscience, immunology, and cancer research.
作用機序
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's mechanism of action is primarily based on its ability to interact with specific molecular targets. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to interact with voltage-gated sodium channels, T-cell receptors, and various proteins involved in the apoptotic pathway. These interactions result in the inhibition of the activity of these targets, leading to the observed effects on neuronal activity, immune response, and cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's biochemical and physiological effects are largely dependent on the specific target it interacts with. In neurons, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's inhibition of voltage-gated sodium channels leads to a decrease in the generation and propagation of action potentials, resulting in an anticonvulsant effect. In T-cells, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's inhibition of T-cell receptors leads to a decrease in the activation of these cells, resulting in an anti-inflammatory effect. In cancer cells, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's induction of apoptosis leads to a decrease in cell growth and proliferation, resulting in an anticancer effect.
実験室実験の利点と制限
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's advantages for lab experiments include its relatively simple synthesis method, its ability to interact with specific molecular targets, and its potential use in various scientific fields. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's limitations for lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research include further studies on its mechanism of action, its potential use in combination with other drugs for the treatment of various diseases, and the development of more potent and selective derivatives. Additionally, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's potential use in drug delivery systems and as a diagnostic tool for various diseases should be explored further. Overall, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's diverse applications in scientific research make it a promising compound for future studies.
合成法
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized by the reaction of 3-fluoroacetophenone with 2-methylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
科学的研究の応用
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been extensively studied for its potential use in various scientific fields. In neuroscience, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been found to have an anticonvulsant effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of epilepsy.
In immunology, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the activation of T-cells, which are important for the immune response. This inhibition has been found to have an anti-inflammatory effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of autoimmune diseases.
In cancer research, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This inhibition has been found to have an anticancer effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
2-(3-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(5-6-17-10)13(16)8-11-3-2-4-12(14)7-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLIULLXDFENOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
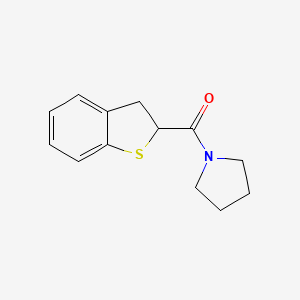
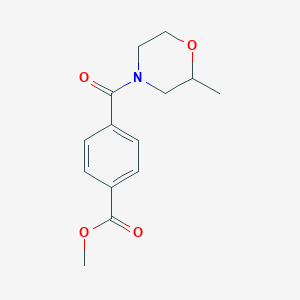
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

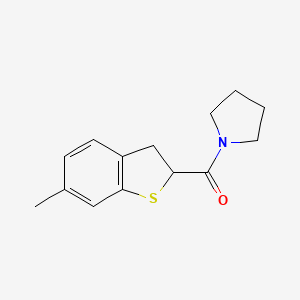
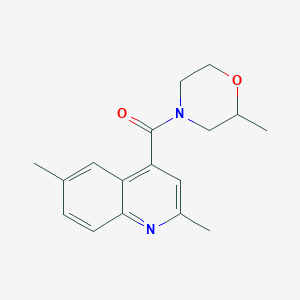
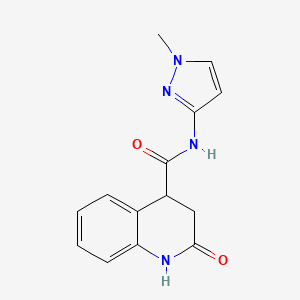
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)